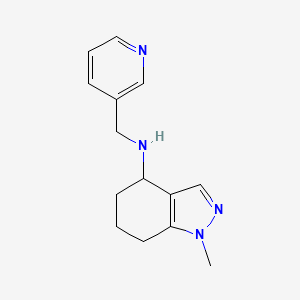![molecular formula C14H21N3O B7540980 1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as 4-Methylpiperazine-1-carboxylic acid 2-(1-oxoethyl)-1-(4-(2-(methylamino)ethyl)phenyl)ethyl ester. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitters in the brain, including serotonin and dopamine. This may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone in lab experiments is its potential to modulate various neurotransmitters in the brain. This makes it a potential candidate for the development of drugs that target these neurotransmitters. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of drugs that target the serotonin and dopamine receptors using this compound as a lead.
3. Studies to investigate the potential therapeutic effects of this compound in various neurological and psychiatric disorders.
4. Investigation of the potential toxicity of this compound and its derivatives.
5. Development of new methods for the synthesis of this compound and its derivatives.
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of pharmacology. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Métodos De Síntesis
The synthesis of 1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone involves the reaction of 4-(2-(Methylamino)ethyl)phenol with ethyl 4-chloroacetoacetate in the presence of potassium carbonate. The resulting product is then treated with piperazine to yield the final compound.
Aplicaciones Científicas De Investigación
1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone has been widely used in scientific research for its potential applications in pharmacology. It has been shown to have an affinity for various receptors in the brain, including the serotonin receptor and the dopamine receptor. This makes it a potential candidate for the development of drugs that target these receptors.
Propiedades
IUPAC Name |
1-[4-[2-(methylaminomethyl)phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12(18)16-7-9-17(10-8-16)14-6-4-3-5-13(14)11-15-2/h3-6,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRPTQAZMCMNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)

![1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)
![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
